TDRL-551 is a small molecule designed to inhibit the function of Replication Protein A (RPA), a key protein involved in DNA replication and repair. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting ovarian and lung cancers. The development of TDRL-551 stems from structure-activity relationship studies that aimed to enhance the efficacy of earlier compounds, such as TDRL-505.
TDRL-551 is classified as a chemical inhibitor specifically targeting RPA. It is synthesized through a series of organic reactions involving various reagents and conditions, which are detailed in the synthesis analysis section. The compound has been studied for its binding affinity to RPA and its effects on cancer cell viability.
The synthesis of TDRL-551 involves several steps that utilize established organic chemistry techniques. The process begins with 3-ethoxyaniline as a starting material, which undergoes various transformations including acylation, condensation, and hydrazine hydration.
The molecular structure of TDRL-551 is characterized by its complex arrangement involving multiple functional groups that facilitate its interaction with RPA.
The reactivity of TDRL-551 can be attributed to its functional groups, which participate in specific interactions with biological targets.
TDRL-551 operates by disrupting the interaction between RPA and single-stranded DNA during replication processes.
Understanding the physical and chemical properties of TDRL-551 is essential for assessing its viability as a therapeutic agent.
TDRL-551 has promising applications in scientific research, particularly in oncology.
Replication Protein A (RPA), a heterotrimeric complex (RPA70, RPA32, RPA14), is the primary eukaryotic single-stranded DNA (ssDNA)-binding protein. Its six oligonucleotide/oligosaccharide-binding (OB) folds facilitate high-affinity ssDNA interactions (IC₅₀ = 10⁻⁷–10⁻¹⁰ M), critical for genomic stability [2] [9]. RPA’s functions span:
Table 1: RPA Domains and Functional Roles in DNA Metabolism
Domain (Subunit) | OB-Fold | Function |
---|---|---|
DBD-A/B (RPA70) | Yes | Primary ssDNA binding (8-30 nt) |
DBD-C (RPA70) | Yes | Zinc stabilization; secondary DNA binding |
DBD-F (RPA70) | Yes | Protein interactions (p53, RAD51) |
DBD-D (RPA32) | Yes | Trimerization core; weak DNA binding |
During replication stress, RPA exhaustion—depletion of functional RPA pools due to excessive ssDNA—triggers replication catastrophe, fork collapse, and cell death [4] [7].
RPA subunits are overexpressed in multiple cancers, correlating with poor prognosis:
Table 2: RPA Overexpression in Cancer Types and Therapeutic Implications
Cancer Type | RPA Subunit Overexpressed | Chemoresistance Link |
---|---|---|
NSCLC | RPA70, RPA32 | Platinum-based therapy resistance |
Ovarian (HGSOC) | RPA70 | Cisplatin/PARP inhibitor resistance |
Melanoma | RPA32 | UV-induced damage tolerance |
Inhibiting RPA-ssDNA binding disrupts DNA repair and replication, exploiting cancer cell vulnerabilities:
TDRL-551 exemplifies this strategy. As a first-in-class RPA inhibitor (IC₅₀ = 18 µM), it binds RPA70’s DNA-binding domains (DBD-A/B), blocking ssDNA interactions [1] [5] [10]. In vivo, TDRL-551 synergizes with carboplatin, reducing tumor growth in NSCLC xenografts by >50% compared to monotherapy [4] [5]. Second-generation analogs (e.g., NERx 329) show enhanced solubility and in vivo efficacy, advancing RPA targeting toward clinical translation [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7